N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-15-8-9-16(2)20(12-15)14-25-13-19(10-11-21(25)26)23(27)24-22-17(3)6-5-7-18(22)4/h5-13H,14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRIOPWUMBUSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrothermal Cyclization
A patent (CN102924371B) describes the hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid from 2-chloro-5-trifluoromethylpyridine in water at 100–180°C for 24–72 hours. This method produces high-purity crystals with minimal defects, achieving yields exceeding 80%. While this yields the carboxylic acid precursor, further functionalization is required to introduce the 1-[(2,5-dimethylphenyl)methyl] and N-(2,6-dimethylphenyl) groups.
Hantzsch-Type Condensation
The classical Hantzsch reaction, involving cyclization of β-keto esters with aldehydes and ammonia, has been adapted for similar structures. For example, 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(aryl)-1,4-dihydropyridines were synthesized via refluxing methyl-3-aminocrotonate with methoxybenzaldehydes in isopropanol. However, deviations in substituent positioning (e.g., ortho-methoxy groups) can lead to pyrans instead of dihydropyridines, necessitating careful control of reaction conditions.
Carboxamide Formation at Position 3
The 3-carboxylic acid must be converted to the N-(2,6-dimethylphenyl)carboxamide. This involves:
Activation of the Carboxylic Acid
The carboxylic acid is activated to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For example, 6-oxo-1,6-dihydropyridine-3-carboxylic acid treated with SOCl₂ at reflux (70°C) for 2 hours yields the corresponding acid chloride.
Amidation with 2,6-Dimethylaniline
The acid chloride reacts with 2,6-dimethylaniline in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA). A study on similar compounds achieved 85–92% yields after recrystallization from methanol. Excess amine (1.2 equivalents) ensures complete conversion, while TEA neutralizes HCl byproducts.
Optimization and Industrial Scalability
Industrial production prioritizes cost efficiency and scalability:
Continuous Flow Reactors
Modern approaches utilize continuous flow systems for the cyclization step, reducing reaction times from 72 hours (batch) to 8–12 hours. This enhances throughput and minimizes thermal degradation.
Green Solvent Alternatives
Replacing traditional solvents (DCM, THF) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield.
Analytical Characterization
Critical quality control metrics include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥98% (Area normalization) |
| Melting Point | DSC | 202–204°C |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) |
| Stereochemical Purity | Chiral HPLC | ≥99% ee (if applicable) |
Data from and confirm the compound’s stability under ambient conditions for ≥24 months when stored in amber glass under nitrogen.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Unwanted pyran formation (as in) is mitigated by optimizing temperature (140–160°C) and avoiding ortho-substituted aldehydes.
Byproduct Formation During Amidation
Side products (e.g., N-acylurea) are minimized using fresh acid chlorides and anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs often share the dihydropyridine scaffold but differ in substituent groups, which critically influence their physicochemical and biological profiles. Below is a detailed comparison with key analogs, including the compound described in the provided evidence ().
Table 1: Structural and Functional Comparison
Key Differences and Implications
The latter’s methoxy and dimethylaminomethyl groups introduce polar and basic characteristics, which may alter solubility and target selectivity .
Core Structure Modifications :
- The dihydropyridine-6-oxo core in the target compound contrasts with the fully aromatic pyridine ring in . The dihydropyridine’s reduced ring system may confer conformational flexibility, influencing binding kinetics to biological targets.
Pharmacological Potential: While neither compound is approved for therapeutic use, the dimethylphenyl substituents in the target compound suggest a design optimized for steric hindrance or hydrophobic interactions, common in kinase or protease inhibitors. In contrast, the benzodioxin group in is often associated with antioxidant or anti-inflammatory activity .
Biological Activity
N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a dihydropyridine core substituted with two distinct phenyl groups. Its structural formula can be represented as follows:
Research indicates that compounds with a similar structure often exhibit various biological activities, including:
- Anticonvulsant Activity : Some derivatives have shown effectiveness in seizure models by enhancing GABAergic transmission and inhibiting GABA transaminase .
- Antioxidant Properties : Dihydropyridine derivatives are known for their ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, contributing to their therapeutic profiles.
Anticonvulsant Activity
A study on related compounds indicated that N-(2,6-dimethylphenyl)-substituted semicarbazones exhibited significant anticonvulsant activity. The prototype compound demonstrated effectiveness in multiple seizure models without causing neurotoxicity or hepatotoxicity. Notably, it increased GABA levels by 118% in vitro and inhibited GABA transaminase .
| Compound | Model Tested | Activity | Neurotoxicity | Hepatotoxicity |
|---|---|---|---|---|
| N-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | Maximal Electroshock Test | Active | No | No |
| This compound | Various Seizure Models | Potentially Active | TBD | TBD |
Other Biological Activities
In addition to anticonvulsant effects, similar compounds have been evaluated for:
- Antioxidant Capacity : Dihydropyridine derivatives have shown promise in reducing oxidative stress markers in cellular models.
- Cytotoxicity Against Cancer Cells : Some studies suggest that modifications to the dihydropyridine structure can enhance cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Anticonvulsant Properties : A series of experiments demonstrated that the aforementioned semicarbazones could significantly reduce seizure frequency in animal models. The results indicated a favorable pharmacokinetic profile with minimal side effects.
- Oxidative Stress Study : In vitro assays using human cell lines showed that dihydropyridine derivatives could reduce reactive oxygen species (ROS) levels by up to 50%, suggesting a protective effect against oxidative damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
